2-Amino-3-(cyclohexyloxy)benzoic acid

MAO-A inhibition neuropharmacology amine oxidase

Choose 2-Amino-3-(cyclohexyloxy)benzoic acid for its validated, nanomolar polypharmacology (MAO-A IC50=36 nM, LOX IC50=75.1 nM, Adenosine A1 Ki=50 nM). This ortho-amino, meta-cyclohexyloxy benzoic acid scaffold offers a unique, derivatizable carboxylic acid handle and a non-covalent binding mode—unlike irreversible MAO inhibitors or cytotoxic LOX inhibitors like BAPN. The rare combination of potency across three distinct target classes makes it a privileged starting point for medicinal chemistry programs in neuroinflammation, fibrosis, and oncology. Ensure your research uses a well-characterized, high-purity batch.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B7972798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(cyclohexyloxy)benzoic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=CC(=C2N)C(=O)O
InChIInChI=1S/C13H17NO3/c14-12-10(13(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2,(H,15,16)
InChIKeyPANAEXKNLJALEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(cyclohexyloxy)benzoic Acid: Key Procurement Specifications and Biological Target Profile


2-Amino-3-(cyclohexyloxy)benzoic acid (CAS 2059935-45-2) is an ortho-amino substituted benzoic acid derivative featuring a cyclohexyloxy moiety at the meta position, typically supplied at ≥95% purity for research applications . The compound exhibits distinct pharmacophoric features—a hydrogen-bonding amino group and a lipophilic cyclohexyl ring—that confer measurable binding interactions with multiple biological targets [1]. Documented affinity data from validated biochemical assays demonstrate inhibitory activity against monoamine oxidase A (MAO-A) [2], lysyl oxidase (LOX) [3], and the adenosine A1 receptor [4], establishing this scaffold as a functionally pleiotropic small molecule of interest for medicinal chemistry and probe development.

Why Generic 2-Aminobenzoic Acid Analogs Cannot Substitute for 2-Amino-3-(cyclohexyloxy)benzoic Acid


Substituting 2-amino-3-(cyclohexyloxy)benzoic acid with a structurally related analog—such as unsubstituted 2-aminobenzoic acid (anthranilic acid), 3-alkoxy variants with smaller alkyl chains, or 4-cyclohexyloxy regioisomers—is not scientifically valid due to profound differences in target engagement profiles. The meta-cyclohexyloxy substitution pattern critically influences both electronic distribution across the aromatic ring and steric complementarity with hydrophobic binding pockets [1]. This specific substitution is directly linked to measurable biochemical outcomes: the compound demonstrates quantifiable inhibition across three distinct target classes (MAO-A, LOX, and adenosine A1 receptor) at nanomolar to sub-micromolar concentrations, whereas simpler 2-aminobenzoic acid derivatives typically lack this polypharmacological fingerprint [2][3][4][5]. Furthermore, the cyclohexyl moiety's conformational flexibility enables adaptive binding modes that rigid aromatic or short-chain alkyl substituents cannot recapitulate, as evidenced by structure-activity relationship studies of alkoxy-substituted benzoic acid scaffolds where cyclohexyl-containing analogs consistently diverged from linear alkoxy counterparts in target selectivity [2].

Quantitative Differentiation of 2-Amino-3-(cyclohexyloxy)benzoic Acid: Evidence-Based Comparator Analysis


MAO-A Inhibition: 2-Amino-3-(cyclohexyloxy)benzoic Acid vs. Classical MAO Inhibitors

2-Amino-3-(cyclohexyloxy)benzoic acid demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 36 nM, positioning it within the nanomolar potency range of established MAO-A inhibitors [1]. For comparative context, the reference MAO-A inhibitor clorgyline exhibits an IC50 of approximately 4-10 nM under similar assay conditions, while the non-selective MAO inhibitor pargyline typically shows IC50 values in the 50-200 nM range for MAO-A [2]. Notably, the compound's activity is substantially greater than that of unsubstituted 2-aminobenzoic acid, which lacks measurable MAO-A inhibition at concentrations below 10 µM, underscoring the functional necessity of the cyclohexyloxy substituent for enzyme engagement [3].

MAO-A inhibition neuropharmacology amine oxidase

Lysyl Oxidase (LOX) Inhibition: Potency Comparison with Beta-Aminopropionitrile (BAPN)

2-Amino-3-(cyclohexyloxy)benzoic acid inhibits human lysyl oxidase (LOX) with an IC50 of 75.1 nM, as documented in patent disclosures covering LOX-targeting compounds [1]. This potency compares favorably to beta-aminopropionitrile (BAPN), the classic irreversible LOX inhibitor, which requires concentrations of 100-200 µM to achieve comparable enzyme inhibition in cell-based assays [2]. The approximately 1,300-fold to 2,600-fold improvement in potency relative to BAPN derives from the compound's 2-aminobenzoic acid core with cyclohexyloxy substitution, which engages the LOX active site through both hydrogen bonding (via the amino and carboxyl groups) and hydrophobic packing (via the cyclohexyl ring) [3].

lysyl oxidase inhibition fibrosis cancer metastasis extracellular matrix

Adenosine A1 Receptor Affinity: Comparative Binding Data

2-Amino-3-(cyclohexyloxy)benzoic acid binds to the adenosine A1 receptor with a Ki of 50 nM, measured by competitive displacement of [3H]N6-cyclohexyladenosine ([3H]CHA) in bovine brain cortical membranes [1]. This affinity positions the compound as a moderate-potency A1 receptor ligand, comparable to endogenous adenosine (Ki ≈ 70 nM at A1 receptors) but approximately 6-fold less potent than the selective A1 agonist N6-cyclopentyladenosine (CPA, Ki ≈ 8 nM) and approximately 40-fold less potent than N6-cyclohexyladenosine (CHA, Ki ≈ 1.3 nM) [2][3]. Critically, structurally related compounds lacking the cyclohexyloxy moiety, such as unsubstituted 2-aminobenzoic acid and 3-hydroxybenzoic acid, show negligible A1 receptor binding (Ki > 10 µM) [4].

adenosine A1 receptor GPCR CNS cardioprotection

Procurement-Driven Research Applications for 2-Amino-3-(cyclohexyloxy)benzoic Acid


MAO-A Probe Development and Neuroscience Target Validation

The validated IC50 of 36 nM for MAO-A inhibition [1] supports the use of 2-amino-3-(cyclohexyloxy)benzoic acid as a chemical starting point for developing non-classical MAO-A inhibitors. Unlike propargylamine-based irreversible inhibitors (e.g., clorgyline, pargyline) and reversible inhibitors (e.g., moclobemide), this benzoic acid scaffold offers distinct physicochemical properties—including a carboxylic acid handle for further derivatization—and a binding mode that does not rely on covalent enzyme modification. Research groups focused on neurological disorders (depression, anxiety, Parkinson's disease) or seeking orthogonal MAO-A chemical matter for target engagement studies should prioritize this compound over generic 2-aminobenzoic acid derivatives that lack measurable MAO-A activity.

Lysyl Oxidase (LOX) Chemical Biology and Fibrosis Model Studies

With an IC50 of 75.1 nM against human LOX [2], this compound provides a nanomolar-potency alternative to beta-aminopropionitrile (BAPN) for LOX inhibition studies. The >1,300-fold potency enhancement relative to BAPN eliminates the confounding cytotoxicity and off-target effects associated with high micromolar BAPN concentrations, making this compound particularly suitable for long-term fibrosis models, cancer metastasis assays, and extracellular matrix remodeling studies. Researchers investigating LOX-dependent pathologies (idiopathic pulmonary fibrosis, hepatic fibrosis, desmoplastic tumor stroma) will benefit from the improved selectivity window conferred by nanomolar LOX engagement.

Adenosine A1 Receptor Pharmacology and GPCR Ligand Discovery

The compound's Ki of 50 nM at adenosine A1 receptors [3] establishes it as a non-nucleoside A1 ligand scaffold with binding affinity comparable to endogenous adenosine. This is particularly valuable for research programs requiring adenosine receptor modulation without the metabolic liabilities and transporter interactions inherent to nucleoside-based agonists and antagonists. Applications include structure-activity relationship campaigns for A1-selective allosteric modulators, cardioprotection studies, and CNS adenosine receptor pharmacology where a structurally distinct chemotype is needed to verify target-specific effects.

Polypharmacology Scaffold for Multi-Target Probe Discovery

The documented activity across three distinct target classes—MAO-A (IC50 = 36 nM) [1], LOX (IC50 = 75.1 nM) [2], and adenosine A1 receptor (Ki = 50 nM) [3]—positions 2-amino-3-(cyclohexyloxy)benzoic acid as a privileged polypharmacological scaffold. This multi-target profile is particularly relevant for research programs exploring network pharmacology approaches, where simultaneous modulation of interconnected pathways (aminergic neurotransmission, extracellular matrix dynamics, and purinergic signaling) may yield synergistic therapeutic effects. The compound offers a defined starting point for medicinal chemistry optimization toward balanced or biased polypharmacology in areas such as neuroinflammation, fibrotic diseases, or cancer where multiple targets contribute to disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(cyclohexyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.